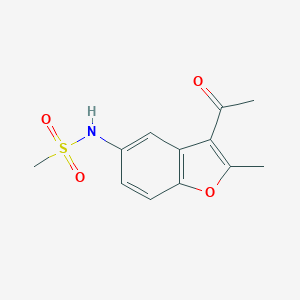
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide, also known as AMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBS belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to protect neurons against oxidative stress and inflammation, making it a potential candidate for neurodegenerative disease treatment. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting various cellular pathways. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can induce apoptosis by activating caspase enzymes and reducing the expression of anti-apoptotic proteins. It can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have various biochemical and physiological effects, including reducing the expression of oncogenes and increasing the expression of tumor suppressor genes. It has also been shown to reduce the production of ROS and inflammatory cytokines, which can lead to a reduction in oxidative stress and inflammation. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to inhibit angiogenesis, which can reduce tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. It has been found to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for drug development. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide and its potential side effects.
Métodos De Síntesis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can be synthesized using different methods, including the reaction of 2-methyl-3-acetylfuran with methanesulfonyl chloride in the presence of a base or by the reaction of 2-methyl-3-acetylfuran with methanesulfonic acid in the presence of a catalyst. The final product is obtained after purification and isolation.
Propiedades
Fórmula molecular |
C12H13NO4S |
|---|---|
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C12H13NO4S/c1-7(14)12-8(2)17-11-5-4-9(6-10(11)12)13-18(3,15)16/h4-6,13H,1-3H3 |
Clave InChI |
JVGREAJAHXLZOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
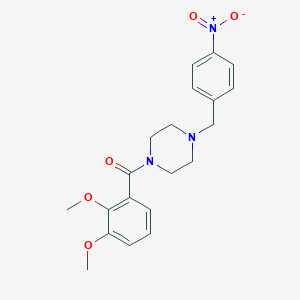
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

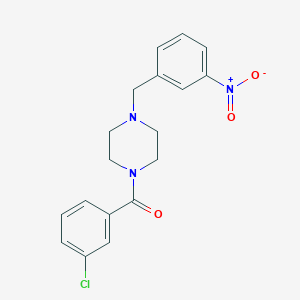
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
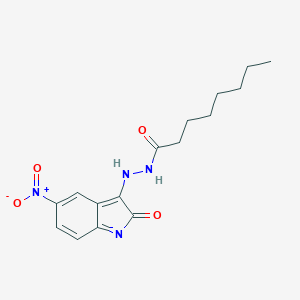
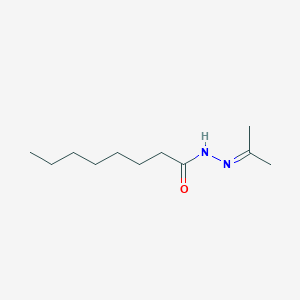
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
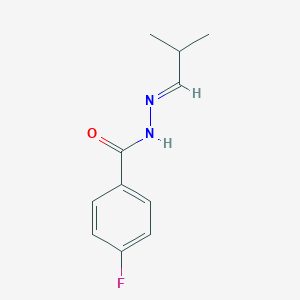
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)